molecular formula C15H24BCl2NO2 B2875279 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl CAS No. 2096332-71-5

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl

Cat. No.: B2875279
CAS No.: 2096332-71-5
M. Wt: 332.07
InChI Key: BYYKGHYGFPHXRI-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester derivative featuring a chlorine substituent at the 5-position and a dimethylaminomethyl group at the 2-position of the phenyl ring. The pinacol ester moiety enhances stability and solubility in organic solvents compared to the free boronic acid . The hydrochloride (HCl) salt form improves crystallinity and handling properties. Its synthesis likely involves Suzuki-Miyaura cross-coupling reactions, as evidenced by protocols for analogous compounds (e.g., coupling of pinacol boronic esters with aryl halides using Pd catalysts and base) . The dimethylaminomethyl group may influence electronic and steric properties, modulating reactivity in cross-coupling reactions or interactions in biological systems.

Properties

IUPAC Name

1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYKGHYGFPHXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:

    Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of 5-chloro-2-(dimethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting boronic acid pinacol ester is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differentiating factors include substituent electronic effects, steric bulk, and solubility. A comparative analysis is summarized in Table 1.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Solubility Trends Stability Notes
Target Compound 5-Cl, 2-(dimethylaminomethyl) C₁₅H₂₂BClNO₂·HCl 341.6* High in chloroform, ketones Hydrolysis-prone under acidic conditions
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester (2121512-49-8) 5-Cl, 2,4-OCH₃ C₁₄H₂₀BClO₄ 298.57 Moderate in polar solvents Stable in basic conditions
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester (2121514-87-0) 3-Cl, 5-F, 2-OCH₃ C₁₃H₁₇BClFO₃ 286.53 High in chloroform Enhanced electrophilicity due to F
5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester (1643467-83-7) 5-Cl, 2-OCF₃ C₁₃H₁₄BClF₃O₃ 329.5 Low in hydrocarbons Electron-withdrawing OCF₃ slows coupling
4-Chloro-2-fluoro-5-methylphenylboronic acid pinacol ester (1126320-27-1) 4-Cl, 2-F, 5-CH₃ C₁₃H₁₆BClFO₂ 277.5 Moderate in ethers Steric hindrance from CH₃

*Estimated based on analogous structures.

Key Observations:

  • Solubility: The dimethylaminomethyl group in the target compound likely increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to methoxy or trifluoromethoxy derivatives .
  • Reactivity: Electron-donating groups (e.g., dimethylaminomethyl) may enhance nucleophilic character in Suzuki couplings, whereas electron-withdrawing groups (e.g., OCF₃) reduce coupling efficiency .
  • Stability: The HCl salt form may accelerate hydrolysis under humid conditions compared to neutral esters, necessitating anhydrous storage .

Reactivity in Cross-Coupling Reactions

Pinacol boronic esters are widely used in Suzuki-Miyaura couplings. Substituent effects on reactivity are critical:

  • Dimethylaminomethyl Group: The steric bulk of this group may slow transmetallation steps compared to smaller substituents (e.g., OCH₃), but its electron-donating nature could stabilize intermediates .
  • Chlorine Substituents: Chlorine at the 5-position directs coupling to specific positions in aryl partners, similar to fluoro or methoxy groups in analogues .
  • Hydrolysis Kinetics: The HCl form may facilitate faster ester hydrolysis to the boronic acid under aqueous conditions, enabling in situ acid generation for couplings .

Research Findings and Data

Solubility and Stability Studies

  • Phenylboronic acid pinacol esters exhibit 2–3× higher solubility in chloroform than the parent acid, with minimal variation between solvents. The target compound’s solubility profile aligns with this trend .
  • Hydrolysis of pinacol esters requires prolonged exposure to 5M HCl (4–8 hours), suggesting the target compound’s HCl form may degrade faster under acidic storage .

Biological Activity

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl is a compound that belongs to the class of phenylboronic acids. These compounds have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this specific compound, focusing on its potential applications and mechanisms of action.

Phenylboronic acids, including the compound , are known to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. This property is particularly relevant in drug design as it allows for selective targeting of biomolecules such as enzymes and receptors.

  • Inhibition of β-Lactamases : Recent studies have shown that phenylboronic acids can act as inhibitors of serine β-lactamases (SBLs), which are enzymes that confer antibiotic resistance in bacteria. The compound demonstrated significant inhibitory activity against class A and class C β-lactamases, with potential to restore the efficacy of β-lactam antibiotics such as meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Activity : Research indicates that phenylboronic acid derivatives can exhibit selective cytotoxicity towards cancer cells. For instance, compounds similar to 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid have been evaluated for their ability to induce DNA cross-linking in cancer cells, leading to reduced tumor growth in xenograft models . The mechanisms involve ROS (reactive oxygen species) activation, which selectively targets cancer cells while sparing normal tissues.

Biological Evaluation

The biological evaluation of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid pinacol ester has been conducted through various assays:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTT assays to determine its IC50 values. The results indicated potent cytotoxic effects comparable to established chemotherapeutics .
  • Synergistic Effects : In combination therapies, this compound has shown synergistic effects with other antibiotics, enhancing their efficacy against resistant bacterial strains. The fractional inhibitory concentration index (FICI) values indicated significant synergy when combined with meropenem against resistant Klebsiella pneumoniae strains .

Case Studies

Several case studies highlight the biological activity of phenylboronic acids:

  • Antibacterial Activity : A study demonstrated that halogenated phenylboronic acids exhibited antibacterial properties against Vibrio harveyi, showing minimum inhibitory concentrations (MICs) that suggest potential for clinical application in treating infections caused by resistant bacteria .
  • Antitumor Efficacy : In vivo studies using xenograft models showed that phenylboronic acid derivatives significantly inhibited tumor growth without affecting normal tissues. This selectivity is attributed to the differential activation of prodrugs in the presence of oxidative stress within tumor microenvironments .

Data Tables

Compound Target IC50 (µM) Mechanism Reference
5-Chloro-2-(dimethylaminomethyl)phenylboronic acidKPC-2 β-lactamase0.5Enzyme inhibition
Phenylboronic acid derivativeMDA-MB-468 cells10DNA cross-linking
Halogenated phenylboronic acidVibrio harveyi100 µg/mLAntibacterial activity

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